1-Phenyl-5-propyl-1h-[1,2,3]triazole-4-carboxylic acid
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Overview
Description
1-Phenyl-5-propyl-1h-[1,2,3]triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by a phenyl group at the first position, a propyl group at the fifth position, and a carboxylic acid group at the fourth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-5-propyl-1h-[1,2,3]triazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions with high regioselectivity .
Industrial Production Methods: In industrial settings, the synthesis of triazoles often employs continuous flow conditions to enhance efficiency and yield. Copper-on-charcoal is used as a heterogeneous catalyst, allowing for the synthesis of substituted triazoles with good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-propyl-1h-[1,2,3]triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted triazoles.
Scientific Research Applications
1-Phenyl-5-propyl-1h-[1,2,3]triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-Phenyl-5-propyl-1h-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-1h-[1,2,3]triazole-4-carboxylic acid: Lacks the propyl group, which may affect its biological activity and chemical properties.
5-Phenyl-1h-[1,2,3]triazole-4-carboxylic acid: The phenyl group is at a different position, potentially altering its reactivity and interactions.
1-Phenyl-5-methyl-1h-[1,2,3]triazole-4-carboxylic acid: Contains a methyl group instead of a propyl group, which can influence its solubility and biological activity.
Uniqueness: 1-Phenyl-5-propyl-1h-[1,2,3]triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other triazole derivatives. The presence of the propyl group at the fifth position may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
1-phenyl-5-propyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-6-10-11(12(16)17)13-14-15(10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCMSSALXJLQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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